5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide -

5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide

Catalog Number: EVT-4478053
CAS Number:
Molecular Formula: C27H23N5O
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide Derivatives

  • Compound Description: This group encompasses a series of novel diphenyl-1H-pyrazole derivatives containing a cyano substituent. These compounds were designed to target the insect ryanodine receptor (RyR) for insecticidal activity. Many of these derivatives exhibited moderate to high insecticidal activity against the diamondback moth (Plutella xylostella) at various concentrations. []
  • Relevance: This group of compounds shares the core structure of 1,3-diphenyl-1H-pyrazole-4-carboxamide with the target compound, 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide. The variations within this group primarily involve substitutions on the phenyl rings and the presence of a cyano group, highlighting the potential for modifications on this core structure to achieve desired biological activities. []

5-Methyl-1,3-diphenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

  • Compound Description: This compound represents a novel pyrazolyl-1,3,4-thiadiazole analogue characterized by single-crystal X-ray analysis. []
  • Relevance: This compound shares a significant structural similarity with 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide. Both compounds contain the 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide core. The key difference lies in the substitution at the carboxamide nitrogen. While the target compound features a [4-(1H-pyrazol-1-ylmethyl)phenyl] group, this related compound has a (5-phenyl-1,3,4-thiadiazol-2-yl) substituent. This difference highlights the potential for exploring diverse heterocyclic substitutions at this position to modulate biological activity. []

Ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylate

  • Compound Description: This compound is a precursor in the synthesis of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. []
  • Relevance: This compound shares the 5-methyl-1-phenyl-1H-pyrazol-4-carboxylate core structure with 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide. The distinction lies in the presence of a 3-aryl substitution and an ethoxy group at the carboxylate, compared to a diphenyl substitution and a substituted carboxamide in the target compound. This comparison underscores the variability allowed within the pyrazole ring for synthesizing new derivatives. []

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide

  • Compound Description: This compound serves as an intermediate in synthesizing 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. []
  • Relevance: This compound is structurally very similar to 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide. The primary difference is the presence of a hydrazide group in place of the substituted carboxamide in the target compound. This close relationship suggests the possibility of using similar synthetic strategies for preparing both compounds and exploring the impact of replacing the carboxamide group on biological activity. []

5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one

  • Compound Description: This compound, synthesized from a pyrazole precursor, shows promising antimicrobial and antioxidant properties as determined by DPPH radical scavenging, reducing power, and DNA protection assays. []
  • Relevance: This compound is structurally related to 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide by sharing the 5-methyl-1,3-diphenyl-1H-pyrazole moiety. The difference lies in the 4-carbonyl group which forms part of a pyrazolone ring system in this related compound, whereas the target compound features a carboxamide group. []

8-Benzyloxy-5-{2-[N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-Ones

  • Compound Description: This series of novel compounds was synthesized via a one-pot multicomponent reaction using substituted 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde, thiosemicarbazide, and 8-benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one. []
  • Compound Description: CDPPB is recognized as the first centrally active positive allosteric modulator of both rat and human metabotropic glutamate receptor 5 (mGluR5). It exhibits an EC50 of 77 nM in potentiating mGluR5-mediated responses in cortical astrocytes. Further exploration of its structure-activity relationship (SAR) led to the development of VU-1545 (see below). []
  • Relevance: CDPPB and 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide share the 1,3-diphenyl-1H-pyrazole core structure. The differences include the benzamide substitution at the 5-position of the pyrazole ring in CDPPB, compared to a carboxamide substitution at the 4-position in the target compound. [] This structural similarity suggests potential for exploring related compounds as positive allosteric modulators of mGluR subtypes.

VU-1545 (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide)

  • Compound Description: This compound is a potent positive allosteric modulator of mGluR5, developed by optimizing the structure of CDPPB. VU-1545 shows significantly increased potency compared to CDPPB, with a Ki of 156 nM and an EC50 of 9.6 nM in binding and functional assays, respectively. []
  • Relevance: This compound shares a similar structure with 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide. Both have a central 1,3-diphenyl-1H-pyrazole core. The distinctions lie in the benzamide group at the 5-position of the pyrazole and the fluoro substitution on one phenyl ring in VU-1545, compared to a carboxamide at the 4-position and a methyl group on the pyrazole ring in the target compound. [] The improved potency of VU-1545 over CDPPB, both structurally related to the target compound, underlines the influence of subtle structural modifications on biological activity.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA is a positive allosteric modulator (PAM) of both mGluR1 and mGluR5. Unlike VU-29, another PAM of mGluR5, CPPHA operates at a novel allosteric site distinct from the MPEP binding site on both mGluR1 and mGluR5. []
  • Relevance: Although CPPHA shares a distant structural resemblance with 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide, both are involved in modulating mGluR activity. The distinct mechanisms and binding sites of CPPHA highlight the complexity of allosteric modulation and the potential for discovering compounds with novel mechanisms of action on mGluRs. []

10-Methyl-N-(4-(5-aryl-1H-pyrazol-3-yl)phenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide Derivatives

  • Compound Description: This series of compounds was synthesized using N-(4-acetylphenyl)-10-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide and various aryl aldehydes. These derivatives exhibited promising antimicrobial and anti-inflammatory activities. []
  • Relevance: These compounds are structurally related to 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide by the shared presence of a pyrazole ring substituted with an aromatic ring at the N1 position and an aromatic amide at the C4 position. This similarity suggests that incorporating aryl pyrazole units into different structural frameworks can lead to compounds with varied biological activities. []

1-(1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas and Carboxamides

  • Compound Description: These compounds represent novel derivatives synthesized by incorporating a 1,3,2-dioxaphosphepino[5,6-c]pyrazole ring system and a substituted urea or carboxamide moiety. []
  • Relevance: While these compounds have a very different overall structure compared to 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide, they both utilize a substituted pyrazole core as a central scaffold. The inclusion of the 1,3,2-dioxaphosphepino ring in the related compounds demonstrates the potential for exploring diverse heterocyclic systems connected to the pyrazole core to modulate biological properties. []

4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide Derivatives

  • Compound Description: This group of compounds, derived from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride, includes various N-substituted carboxamides, N,N-disubstituted carboxylates, and carbohydrazides. []
  • Relevance: These compounds share a structural resemblance to 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide, specifically the presence of a 1,3-diphenyl pyrazole core, although the substitution pattern and the presence of a benzoyl group at the C4 position differentiates them. []

8-(1-Benzyl-1H-pyrazol-4-yl)xanthines

  • Compound Description: This group of compounds, specifically 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethylxanthine (compound 60), demonstrates high affinity (Ki = 1 nM) for the A2B adenosine receptor (AdoR) and exhibits high selectivity over human A1, A2A, and A3 AdoRs. []
  • Relevance: While these compounds don’t share the same core structure as 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide, they both incorporate a 1H-pyrazole ring, substituted at the N1 position. This highlights the importance of the pyrazole ring system in medicinal chemistry and its potential to interact with various biological targets. []

3-Cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl/(2-thienyl)pyridine-2(1H)-thiones and their Derivatives

  • Compound Description: This group of compounds, along with their S-substituted methylthiopyridine and pyrazolylpyridothienopyrimidine derivatives, were synthesized starting from 1-phenyl/(2-thienyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-ones. []

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols

  • Compound Description: This class of compounds was explored as potential antipsychotic agents. In particular, 4-[(3-chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (compound 41) demonstrated antipsychotic-like activity in animal models without binding to D2 dopamine receptors, unlike typical antipsychotics. []
  • Relevance: These compounds, while possessing a pyrazole ring, are structurally distinct from 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide. The differences include the presence of an iminoarylmethyl substituent at the C4 position and a hydroxyl group at the C5 position of the pyrazole ring in these related compounds, as opposed to the diphenyl and carboxamide substitutions in the target compound. []
  • Compound Description: This series of compounds was designed as potential succinate dehydrogenase inhibitors with fungicidal activity. Some compounds, including 3-(difluoromethyl)-1-methyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide (compound 9b), exhibited potent activity against various fungal plant pathogens. []
  • Compound Relevance: While structurally distinct from 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide, these compounds share a common structural motif: a pyrazole ring with a carboxamide substitution. This shared motif highlights its potential utility in designing compounds targeting different biological processes, in this case, succinate dehydrogenase inhibition in fungi. []

6-Methyl-4-(3-Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl)-2-Thio-N-Substituted Phenyl Pyrimide-5-Carboxamide Derivatives

  • Compound Description: This series of pyrimidine derivatives was synthesized via the Biginelli reaction and characterized using spectroscopic techniques. []
  • Relevance: These compounds, although incorporating a pyrazole ring, differ significantly in their overall structure from 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide. They highlight the broad utility of pyrazole as a building block in synthesizing diverse heterocyclic scaffolds with potential biological activities. []

Pyrazole-Based Tetrahydropyrimidine Derivatives

  • Compound Description: This group of compounds, synthesized from a common tetrahydropyrimidinethione intermediate, showed potent insecticidal activity against Nilaparvata lugens and Mythimna separata. []
  • Compound Description: These compounds, comprising two series, 4-methyl-2-(4-substituted phenyl)-5-(4-((4-(4-substituted phenyl)-1H-1,2,3-triazol-1-yl)methyl)-1-phenyl-1H-pyrazol-3-yl)thiazole (6a-t) and 4-(1,3-diphenyl-1H-pyrazol-4-yl)-1-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)-1H-1,2,3-triazole (11a-o), were synthesized using copper-catalyzed [3+2] cycloaddition and evaluated for their antimycobacterial and antibacterial activities. []
  • Relevance: These compounds highlight the use of the 1,3-diphenyl-1H-pyrazol-4-yl moiety, which is also present in 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide, as a building block for constructing diverse heterocyclic systems. The incorporation of thiazole and 1,2,3-triazole rings in these compounds showcases the potential for achieving different biological activities by varying the heterocyclic framework around the pyrazole core. []

Indolyl Pyrazole Scaffolds

  • Compound Description: These compounds, 3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-indole-3-carbonyl)acrylonitriles (4a-l), combine indole and pyrazole moieties, aiming for potential anti-cancer activity. Molecular modeling and MTT assays demonstrated promising interactions with Bcl-2 protein and moderate activity against A549 lung cancer cell lines. []
  • Relevance: This group and 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide both incorporate a 1,3-diphenyl-1H-pyrazole unit, emphasizing its significance in medicinal chemistry for various therapeutic targets. The fusion of indole and pyrazole in these related compounds underscores the potential of combining privileged structures to generate novel chemical entities with enhanced biological activities. []
  • Compound Description: This series involves a range of reduced 3,4’-bipyrazole derivatives synthesized from a simple pyrazole precursor. These derivatives include chalcones, N-formyl derivatives, and N-acetyl derivatives, all characterized by X-ray crystallography. []
  • Relevance: While these compounds are structurally different from 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide, they both contain a pyrazole ring. This series highlights the versatility of pyrazole derivatives as building blocks for creating more complex heterocyclic systems, like the reduced bipyrazole scaffold. []

N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A is a well-characterized, selective antagonist for the cannabinoid receptor type 1 (CB1). It is frequently used in research to investigate the role of CB1 receptors in various physiological processes. []
  • Relevance: Though SR141716A does not share a close structural resemblance with 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide, it highlights the significant role of substituted pyrazole-3-carboxamide derivatives in medicinal chemistry, specifically in targeting the endocannabinoid system. This suggests the potential of exploring modifications around the core pyrazole-carboxamide structure for developing novel therapeutics. []

4-Nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)

  • Relevance: Although JZL184 is structurally distinct from 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide, it emphasizes the growing interest in targeting the endocannabinoid system for therapeutic purposes. This further suggests that exploring other pyrazole-containing compounds may lead to the identification of novel modulators of the endocannabinoid system with potentially improved therapeutic profiles. []

(1Z)-1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (CID 1893668)

  • Compound Description: CID 1893668 is a novel small molecule identified as a protein kinase D1 (PKD1) inhibitor. It exhibits an IC50 of 0.4 - 6.1 µM and is competitive with ATP. []
  • Relevance: CID 1893668, though structurally distinct from 5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide, demonstrates the diversity of chemical structures capable of inhibiting PKD1. While the target compound's activity on PKD1 is unknown, the discovery of CID 1893668 suggests the potential for a wide range of chemical scaffolds, including pyrazole derivatives, to be explored as PKD1 inhibitors. []

Properties

Product Name

5-methyl-1,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-4-carboxamide

IUPAC Name

5-methyl-1,3-diphenyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-carboxamide

Molecular Formula

C27H23N5O

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C27H23N5O/c1-20-25(27(33)29-23-15-13-21(14-16-23)19-31-18-8-17-28-31)26(22-9-4-2-5-10-22)30-32(20)24-11-6-3-7-12-24/h2-18H,19H2,1H3,(H,29,33)

InChI Key

BOCCWUCQTBAHNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CN5C=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.